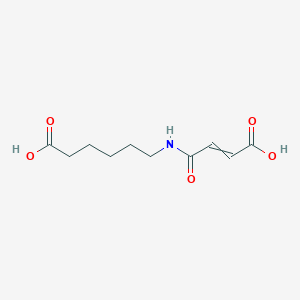

N-(5-Carboxypentyl)maleamic acid

CAS No.:

Cat. No.: VC14333584

Molecular Formula: C10H15NO5

Molecular Weight: 229.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO5 |

|---|---|

| Molecular Weight | 229.23 g/mol |

| IUPAC Name | 6-(3-carboxyprop-2-enoylamino)hexanoic acid |

| Standard InChI | InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16) |

| Standard InChI Key | OHQFLBMAHZJOJA-UHFFFAOYSA-N |

| Canonical SMILES | C(CCC(=O)O)CCNC(=O)C=CC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

N-(5-Carboxypentyl)maleamic acid is an organic compound derived from the hydrolysis of maleimide conjugates. Its IUPAC name is 6-(3-carboxyprop-2-enoylamino)hexanoic acid, reflecting a maleamic acid backbone (a maleic acid monoamide) linked to a 5-carboxypentyl group . Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₅NO₅ | |

| Molecular weight | 229.23 g/mol | |

| Canonical SMILES | C(CCC(=O)O)CCNC(=O)C=CC(=O)O | |

| Solubility | Aqueous solutions (pH-dependent) |

The compound’s structure features a reactive α,β-unsaturated carbonyl system, which contributes to its susceptibility to nucleophilic attack and hydrolysis .

Synthesis and Formation Pathways

Optimization of Reaction Conditions

Studies on analogous compounds, such as N-carboxymethyl maleamic acid, reveal that synthesis yields depend critically on temperature and reaction time . For instance:

| Reaction Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|

| 60 | 25 | 61.4 |

| 120 | 25 | 73.6 |

| 120 | 50 | 73.7 |

| Adapted from N.A. Smirnova’s work on N-carboxymethyl maleamic acid |

Elevated temperatures (>50°C) reduce yields due to competing decomposition or side reactions, while prolonged reaction times (>120 minutes) offer no significant improvement .

Biochemical Relevance and Applications

Role in Bioconjugation Chemistry

-

pH: Hydrolysis accelerates under alkaline conditions (pH > 8.0), where thiolate anions (S⁻) dominate, but competing amine reactions also increase .

-

Temperature: Elevated temperatures destabilize maleimides, favoring hydrolysis .

Impact on Drug Delivery Systems

In antibody-drug conjugates (ADCs) and exosome-based therapeutics, maleimide hydrolysis compromises linker stability. For example, exosomes functionalized with maleimide-linked payloads (e.g., STING agonists) lose activity when hydrolysis generates maleamic acids . Strategies to mitigate this include:

-

pH control: Maintaining reaction pH between 6.0–7.5 to minimize hydrolysis .

-

Linker design: Incorporating self-immolative spacers (e.g., Val-Cit) that release payloads before hydrolysis occurs .

Stability and Degradation

Hydrolytic Instability

The maleamic acid moiety is prone to further hydrolysis, breaking down into maleic acid and the corresponding amine (e.g., 5-carboxypentylamine) . This degradation is accelerated by:

-

Basic conditions: Hydroxide ions catalyze amide bond cleavage.

-

Elevated temperatures: Storage above -20°C accelerates decomposition .

Reductive Stability

Analytical Characterization

Spectroscopic Identification

-

IR spectroscopy: Key peaks include ν(C=O) at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (amide I band) .

-

Mass spectrometry: ESI-MS typically shows [M-H]⁻ ions at m/z 228.1 for C₁₀H₁₅NO₅.

Chromatographic Behavior

Reverse-phase HPLC methods using C18 columns and acetonitrile/water gradients (0.1% TFA) resolve N-(5-Carboxypentyl)maleamic acid from maleimide precursors, with retention times varying by hydrophobicity .

Future Directions and Challenges

Improving Maleimide Stability

Research focuses on developing hydrolysis-resistant maleimide analogs, such as:

-

Diels-Alder adducts: Stabilizing the maleimide ring via cycloaddition .

-

PEGylation: Shielding maleimides with polyethylene glycol (PEG) to reduce water accessibility .

Expanding Analytical Methods

Advanced techniques like cryo-electron microscopy and NMR spectroscopy are being employed to study maleamic acid formation in real-time within complex biological matrices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume